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Introduction

Mezigdomide (formerly CC-92480) is a novel, potent oral Cereblon E3 ligase modulator
(CELMoD ™) agent with significant antitumor and immunomodulatory activity in preclinical
models of multiple myeloma (MM), including those resistant to standard immunomodulatory
agents (IMiDs) like lenalidomide and pomalidomide.[1][2][3] Its mechanism of action involves
binding to the Cereblon (CRBN) protein, a component of the CRLACRBN E3 ubiquitin ligase
complex. This binding enhances the recruitment of neosubstrate proteins, primarily the
lymphoid transcription factors lkaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination
and subsequent proteasomal degradation.[1][2] The degradation of Ikaros and Aiolos results in
potent anti-proliferative and pro-apoptotic effects in myeloma cells.[1][4]

Mezigdomide exhibits a higher binding affinity for Cereblon and induces a more rapid and
profound degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide.[4][5]
This enhanced activity allows Mezigdomide to overcome resistance mechanisms observed in
some lenalidomide-refractory myeloma cells, such as those with reduced Cereblon expression
or specific Cereblon mutations.

These application notes provide a summary of the preclinical data for Mezigdomide in
lenalidomide-resistant myeloma models and detailed protocols for key in vitro and in vivo
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experiments to evaluate its activity.

Data Presentation
In Vitro Antiproliferative Activity of Mezigdomide

Mezigdomide has demonstrated broad and potent antiproliferative activity across a panel of
multiple myeloma cell lines, including those with acquired resistance to lenalidomide and
pomalidomide.[4][6] In a panel of 20 MM cell lines, approximately half were highly sensitive to
Mezigdomide, with IC50 values for antiproliferative activity ranging from 0.04 to 5 nM.[4][6]
Notably, only two cell lines in this panel exhibited IC50 values greater than 100 nM.[4][6]

Cell Line Panel IC50 Range (nM) Reference
Sensitive Multiple Myeloma
. 0.04-5 [41[6]
Cell Lines (approx. 10 of 20)
Less Sensitive Multiple
> 100 [41[6]

Myeloma Cell Lines (2 of 20)

Further research is needed to identify and tabulate the specific IC50 values for a
comprehensive panel of lenalidomide-sensitive and -resistant multiple myeloma cell lines.

In Vivo Antitumor Efficacy of Mezigdomide

In a preclinical xenograft model of multiple myeloma, oral administration of Mezigdomide at a
dose of 1 mg/kg for 21 days resulted in a significant 75% reduction in tumor volume in tumor-
bearing mice.[7]

Dosing Tumor Volume

Animal Model Treatment . Reference
Schedule Reduction
Tumor-bearing Mezigdomide (1 Oral, daily for 21
_ 75% [7]
mice mg/kg) days

More detailed in vivo studies are required to provide comprehensive data on tumor growth
inhibition across various lenalidomide-resistant xenograft models, including specific cell lines,
dosing regimens, and comparative analyses with standard-of-care agents.
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Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of

Mezigdomide in lenalidomide-resistant multiple myeloma cell lines using a tetrazolium-based

colorimetric assay (e.g., MTT or MTS).

Materials:

Lenalidomide-resistant multiple myeloma cell lines (e.g., H929-R, MM.1R)

Complete RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin

Mezigdomide (CC-92480)

Dimethyl sulfoxide (DMSO)

96-well clear flat-bottom microplates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Cell Seeding:

o Culture lenalidomide-resistant myeloma cells in complete RPMI-1640 media.

o Harvest cells in logarithmic growth phase and determine cell viability and count using a
hemocytometer or automated cell counter.

o Seed cells into 96-well plates at a density of 1-2 x 104 cells/well in 100 pL of complete
media.
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o Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

e Drug Treatment:

[e]

Prepare a stock solution of Mezigdomide in DMSO.

o

Perform serial dilutions of Mezigdomide in complete media to achieve a range of final
concentrations (e.g., 0.01 nM to 1 pM). Include a DMSO-only vehicle control.

o

Add 100 pL of the diluted Mezigdomide solutions or vehicle control to the appropriate
wells.

o

Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
o Cell Viability Measurement:
o For MTT Assay:

= Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at
37°C.

= Add 100 pL of solubilization solution to each well and incubate overnight at 37°C to
dissolve the formazan crystals.

o For MTS Assay:
» Add 20 pL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for
MTS) using a microplate reader.

o Data Analysis:
o Subtract the background absorbance from all readings.

o Normalize the absorbance values to the vehicle-treated control wells to determine the
percentage of cell viability.
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o Plot the percentage of cell viability against the logarithm of the Mezigdomide
concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Ikaros and Aiolos
Degradation

This protocol outlines the procedure to assess the degradation of Ikaros and Aiolos in
lenalidomide-resistant myeloma cells following treatment with Mezigdomide.

Materials:

Lenalidomide-resistant multiple myeloma cell lines

o Complete RPMI-1640 media

« Mezigdomide (CC-92480)

e DMSO

o Protease and phosphatase inhibitor cocktails

» RIPAlysis buffer

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e PVDF membranes

o Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies:

o Rabbit anti-lkaros (IKZF1) antibody
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o Rabbit anti-Aiolos (IKZF3) antibody (e.g., Cell Signaling Technology #15103, 1:1000
dilution)[8]

o Mouse or rabbit anti-B-actin or anti-GAPDH antibody (loading control)
» HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
e Enhanced chemiluminescence (ECL) substrate
e Chemiluminescence imaging system
Procedure:
o Cell Treatment and Lysis:

o Seed lenalidomide-resistant myeloma cells in 6-well plates at a density of 1-2 x 106
cells/well and allow them to adhere or stabilize for 24 hours.

o Treat cells with various concentrations of Mezigdomide or DMSO vehicle for different time
points (e.g., 2, 4, 8, 24 hours).

o Harvest the cells and wash with ice-cold PBS.
o Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
o Clarify the lysates by centrifugation and collect the supernatant.
e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA protein assay.
o SDS-PAGE and Western Blotting:
o Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.
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[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading
control overnight at 4°C with gentle agitation.[8]

o Wash the membrane three times with TBST.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane three times with TBST.
¢ Detection and Analysis:

o Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.

o Quantify the band intensities using densitometry software and normalize the levels of
Ikaros and Aiolos to the loading control.

Protocol 3: In Vivo Xenograft Model of Lenalidomide-
Resistant Multiple Myeloma

This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor
efficacy of Mezigdomide against lenalidomide-resistant multiple myeloma.

Materials:

Lenalidomide-resistant multiple myeloma cell line (e.g., H929-R)

Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

Matrigel

Mezigdomide (CC-92480)

Vehicle for oral gavage (e.g., 0.5% methylcellulose)
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o Calipers
e Animal balance
» Sterile syringes and needles
Procedure:
e Cell Preparation and Implantation:
o Harvest lenalidomide-resistant myeloma cells in the logarithmic growth phase.

o Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10
x 107 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (5-10 x 106 cells) into the right flank
of each mouse.

e Tumor Growth Monitoring and Treatment Initiation:
o Monitor the mice for tumor formation.

o Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using
the formula: (Length x Width2) / 2.

o Once tumors reach an average volume of 100-150 mm3, randomize the mice into
treatment and control groups (n=8-10 mice per group).

e Drug Administration:
o Prepare a formulation of Mezigdomide in the vehicle for oral gavage.

o Administer Mezigdomide orally to the treatment group at a predetermined dose and
schedule (e.g., 1 mg/kg, daily for 21 days).[7]

o Administer an equivalent volume of the vehicle to the control group.

» Efficacy Evaluation:
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o Continue to monitor tumor growth and body weight for the duration of the study.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry for Ikaros/Aiolos).

e Data Analysis:
o Plot the mean tumor volume = SEM for each group over time.

o Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor
volume of treated group / Mean tumor volume of control group)] x 100.

o Perform statistical analysis to determine the significance of the difference in tumor growth
between the treated and control groups.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2442610#using-mezigdomide-in-lenalidomide-
resistant-myeloma-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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